Ptaeroglycol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

This would involve a review of the methods used to synthesize the compound. It could include the starting materials, reaction conditions, and the overall process .Molecular Structure Analysis

This would involve a detailed look at the compound’s molecular structure, possibly including its geometry, bond lengths and angles, and electronic structure .Chemical Reactions Analysis

This would involve a study of the chemical reactions that the compound undergoes, including the reactants, products, and conditions of the reactions .Physical And Chemical Properties Analysis

This would involve a study of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen

Electrooxidation Studies

- Electrooxidation of Ethylene Glycol: PtRu electrodes demonstrate a shift in current-potential curves towards more negative potentials, indicating the promoting effect of Ru on Pt. This study found CO2, glycolic acid, and possibly oxalic acid as products of electrooxidation, suggesting applications in energy conversion processes and material science (Lima et al., 2003).

Biomedical Applications

- Drug Delivery for Cancer Treatment: SWNTs conjugated with drugs like paclitaxel and functionalized with polyethylene glycol demonstrate enhanced tumor suppression in mice compared to traditional methods, highlighting potential in targeted cancer therapies (Liu et al., 2008).

Green Chemistry

- Green Reaction Media: Polyethylene glycol (PEG) offers environmentally friendly solutions in chemical reaction engineering. It can be used as a solvent in chemical reactions, as an alternative phase-transfer catalyst, and in applications like enzymatic catalysis (Chen et al., 2005).

Energy and Environmental Applications

- Photocatalytic Hydrogen Evolution: PEG-modified TiO2 photocatalysts synthesized via the sol-gel method show increased photocatalytic activity, indicating potential in renewable energy applications (Sun et al., 2008).

- CO2 Separation Technology: Blended membranes fabricated with PTMEG for CO2 separation from gases like H2, N2, and CH4 show significant potential in environmental technologies (Rabiee et al., 2015).

Nanotechnology

- Nanoparticle Synthesis and Characterization: Pt nanoparticles are explored for various applications due to their unique surface area and catalytic properties. They are significant in nanomedicine, demonstrating antimicrobial, antioxidant, and anticancer properties (Jeyaraj et al., 2019).

Novel Materials for Biosensors

- Biosensor Construction: Polythiophene-g-poly(ethylene glycol) with lateral amino groups is used as a matrix for biosensors, demonstrating potential in detecting phenolic compounds, indicating broader applications in medical diagnostics and environmental monitoring (Akbulut et al., 2015).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

CAS-Nummer |

18836-12-9 |

|---|---|

Produktname |

Ptaeroglycol |

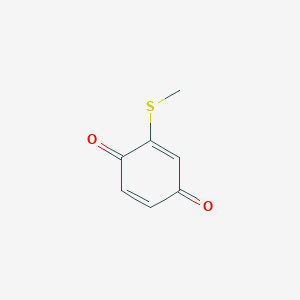

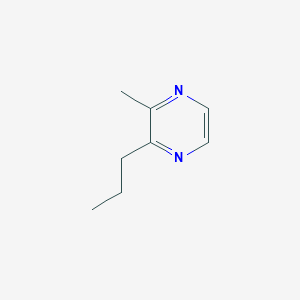

Molekularformel |

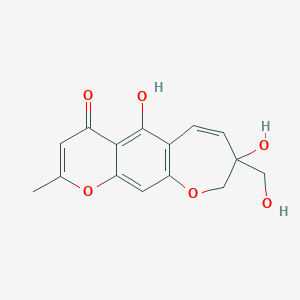

C15H14O6 |

Molekulargewicht |

290.27 g/mol |

IUPAC-Name |

5,8-dihydroxy-8-(hydroxymethyl)-2-methyl-9H-pyrano[3,2-h][1]benzoxepin-4-one |

InChI |

InChI=1S/C15H14O6/c1-8-4-10(17)13-12(21-8)5-11-9(14(13)18)2-3-15(19,6-16)7-20-11/h2-5,16,18-19H,6-7H2,1H3 |

InChI-Schlüssel |

IVVDHMXDSFGHMC-UHFFFAOYSA-N |

SMILES |

CC1=CC(=O)C2=C(C3=C(C=C2O1)OCC(C=C3)(CO)O)O |

Kanonische SMILES |

CC1=CC(=O)C2=C(C3=C(C=C2O1)OCC(C=C3)(CO)O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzene, 1-methyl-2-[(1-methylethyl)thio]-](/img/structure/B92579.png)